Lipophilicity and Formulation Compatibility
The target compound exhibits a predicted ACD/LogP value of 0.81, which is substantially lower than that of its para-hydroxy isomer dihydroferulic acid (LogP = 1.00-1.20) and the unsaturated analog ferulic acid (LogP = 1.25-1.51) [1][2][3]. This difference of 0.19 to 0.70 log units corresponds to an approximately 1.5- to 5-fold lower octanol-water partition coefficient, translating to markedly higher aqueous solubility and a distinct pharmacokinetic profile.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.81; ACD/LogD (pH 5.5) = 0.42 |
| Comparator Or Baseline | Dihydroferulic acid: LogP = 1.00-1.20; Ferulic acid: LogP = 1.25-1.51 |
| Quantified Difference | ΔLogP = -0.19 to -0.70 relative to dihydroferulic and ferulic acids |
| Conditions | Predicted values from ACD/Labs and XLogP3 algorithms |
Why This Matters
The lower LogP indicates superior water solubility, which is a critical parameter for biological assays requiring aqueous buffers, for minimizing the use of organic co-solvents (e.g., DMSO), and for achieving reproducible dosing in in vitro and in vivo studies.
- [1] ChemSpider. 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid. CSID:11356977. View Source
- [2] Plantaedb. Dihydro-ferulic acid. (2026). View Source
- [3] PMC. Table 2. Log P values for ferulic acid and related compounds. (2026). View Source
